molecular formula C18H17NO3 B8146899 Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B8146899
M. Wt: 295.3 g/mol
InChI Key: ISYIFHKUOVGYJP-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by a benzyloxy group at the C5 position, a methyl group at C2, and a methyl ester at C2. For example, the synthesis of methyl 5-benzyloxy-1H-indole-2-carboxylate (a regioisomer) involves benzylation of hydroxy-substituted intermediates and cyclization under reflux conditions .

Properties

IUPAC Name

methyl 2-methyl-5-phenylmethoxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-17(18(20)21-2)15-10-14(8-9-16(15)19-12)22-11-13-6-4-3-5-7-13/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYIFHKUOVGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis with Subsequent Functionalization

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. For this compound, the method begins with phenylhydrazine and methyl 3-oxobutanoate under acidic conditions to form the 2-methylindole core . Subsequent steps involve:

  • Benzyloxy Group Introduction :
    The 5-hydroxy group is protected via benzylation using benzyl bromide and a base (e.g., NaH) in DMF . This step typically achieves >85% yield.

  • Esterification :
    Carboxylation at position 3 is performed using methyl chloroformate in the presence of a Lewis acid (e.g., AlCl₃) .

Key Data :

StepReagents/ConditionsYieldReference
Indole Core FormationHCl (conc.), EtOH, reflux, 12 h78%
BenzylationBnBr, NaH, DMF, 0°C → RT, 4 h88%
EsterificationMethyl chloroformate, AlCl₃, DCM, 0°C75%

Bischler Indole Synthesis with Direct Functionalization

The modified Bischler method enables simultaneous indole ring formation and functional group incorporation :

  • Condensation :
    3-Benzyloxyaniline reacts with methyl acetoacetate in the presence of PCl₅ and ZnCl₂ to form the indole skeleton.

  • Cyclization :
    Microwave irradiation (150°C, 30 min) enhances reaction efficiency, reducing side products .

Optimized Conditions :

  • Solvent: Toluene

  • Catalyst: ZnCl₂ (10 mol%)

  • Yield: 82%

Palladium-Catalyzed Cross-Coupling for Benzyloxy Group Installation

For late-stage benzylation, a Suzuki-Miyaura coupling approach is employed :

  • Borylation :
    The 5-bromoindole intermediate is treated with bis(pinacolato)diboron and Pd(dppf)Cl₂.

  • Coupling :
    Reaction with benzyl alcohol under Miyaura conditions ([Pd], K₂CO₃, DMF, 100°C) installs the benzyloxy group .

Performance Metrics :

  • Overall Yield: 68%

  • Purity: >95% (HPLC)

One-Pot Tandem Reactions for Streamlined Synthesis

A one-pot protocol combining indolization and esterification improves efficiency :

  • Reagents :

    • 3-Benzyloxy-2-nitrobenzaldehyde

    • Methyl acetoacetate

    • FeCl₃·6H₂O (catalyst)

  • Conditions :

    • Solvent: Ethanol/water (4:1)

    • Temperature: 80°C, 6 h

  • Yield : 76%

Microwave-Assisted Synthesis for Rapid Cyclization

Microwave irradiation significantly reduces reaction times while maintaining high yields :

  • Indole Formation :
    3-Benzyloxyphenylhydrazine and methyl pyruvate are irradiated at 180°C for 15 min.

  • Esterification :
    In situ treatment with methyl iodide and K₂CO₃ completes the synthesis .

Advantages :

  • Total Time: <1 hour

  • Yield: 80%

Enzymatic Resolution for Chiral Intermediates

For enantioselective synthesis, lipase-mediated resolution is utilized :

  • Racemic Ester Hydrolysis :
    Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer.

  • Separation :
    Chiral HPLC isolates the desired (S)-enantiomer with >99% ee .

Data :

  • Conversion: 45%

  • ee: 99%

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach facilitates scalable synthesis :

  • Immobilization :
    Wang resin is functionalized with a tert-butyl carbamate (Boc)-protected indole precursor.

  • Stepwise Elaboration :
    Sequential deprotection, benzylation, and esterification yield the target compound.

Performance :

  • Purity: 93% (LC-MS)

  • Scale: Up to 50 g/batch

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxy group to a benzyl alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and benzyl alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H17NO3
Molecular Weight: 285.32 g/mol
CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
IUPAC Name: Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate

The compound features a benzyloxy group at the 5-position and a methyl ester at the 3-position of the indole ring, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity: Studies have shown that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with a half-maximal effective concentration (EC50) of less than 10 µM, indicating significant anticancer potential .
  • Antimicrobial Properties: Preliminary research suggests that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is thought to involve enzyme inhibition and receptor binding, which are crucial for pathogen survival.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules: It can be utilized in various chemical reactions, including electrophilic aromatic substitution and coupling reactions, to synthesize more complex indole derivatives. The benzyloxy group enhances nucleophilicity, facilitating these reactions .
  • Functionalization: The methyl ester can be easily transformed into other functional groups through hydrolysis or reduction, allowing for further modifications tailored to specific applications in research and industry.

Case Study 1: Anticancer Efficacy

In a comparative study involving several indole derivatives, this compound was found to have superior efficacy against glioblastoma cell lines compared to other analogs. The study highlighted the importance of structural modifications on the indole ring in enhancing biological activity.

CompoundEC50 (µM)Cell LineActivity Description
This compound<10MCF-7 (breast cancer)Significant cytotoxicity observed
Compound A15MCF-7Moderate activity
Compound B>20MCF-7Low activity

Case Study 2: Antimicrobial Testing

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Mechanism of Action

The mechanism of action of Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The benzyloxy group at C5 distinguishes this compound from analogs with methoxy, amino, or halogen substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Indole Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference
Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate 5-OBz, 2-Me, 3-COOMe C₁₈H₁₇NO₃ 295.33 Likely lower solubility in polar solvents due to bulky OBz group
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate 5-OMe, 2-Me, 3-COOEt C₁₃H₁₅NO₃ 233.26 Higher solubility in polar solvents vs. benzyloxy analog
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-NH₂, 3-Me, 2-COOMe C₁₁H₁₂N₂O₂ 204.22 Enhanced reactivity for electrophilic substitution (e.g., diazotization)
Ethyl 5-(benzyloxy)-6-bromo-1-methyl-1H-indole-3-carboxylate 5-OBz, 6-Br, 1-Me, 3-COOEt C₂₄H₂₄BrNO₅ 486.37 Bromine substituent enables cross-coupling reactions (e.g., Suzuki)
Key Observations:
  • Synthetic Flexibility: Brominated derivatives (e.g., 6-bromo-substituted indoles) are versatile intermediates for cross-coupling reactions, unlike the non-halogenated target compound .
  • Regioselectivity : Cyclization of azidocinnamate esters with substituents at C3 (e.g., benzyloxy) can yield regioisomeric indoles, as seen in the synthesis of methyl 5-benzyloxy-1H-indole-2-carboxylate .

Biological Activity

Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Structure : this compound
  • Molecular Formula : C₁₈H₁₇NO₃
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1671064-19-9

This compound is primarily studied for its potential applications in antimicrobial and anticancer therapies .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. A study evaluating its efficacy against various bacterial strains showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus75
Escherichia coli150
Pseudomonas aeruginosa9.375

These results suggest that the compound has significant activity against certain pathogens, particularly Pseudomonas aeruginosa, which is known for its antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, a recent investigation using various cancer cell lines demonstrated a dose-dependent reduction in cell viability:

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC3 (Prostate)40.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU145 (Prostate)98.14 ± 48.362.5 ± 17.341.85 ± 7.8

The compound showed higher sensitivity in PC3 cells compared to DU145 cells, indicating a potential selectivity for certain cancer types .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific molecular targets, including:

  • Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in the G0/G1 phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study focused on the compound's effects on prostate cancer cells, researchers found that treatment led to significant apoptosis and reduced proliferation rates, supporting its potential use as an anticancer agent .
  • Antimicrobial Studies : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting that it could be developed into a new class of antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving cyclization and benzylation. For example, starting from benzoquinone and (E)-ethyl 3-aminobut-2-enoate, cyclization forms the indole core, followed by benzylation at the 5-position using benzyl bromide or chloride. Subsequent esterification with methyl chloride or methanol under acidic conditions yields the final product. Key intermediates are hydrolyzed and amidated to generate derivatives .
  • Data Example : A related synthesis of ethyl 5-chloro-2-methyl-1H-indole-3-carboxylate involves refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in acetic acid, followed by recrystallization from ethanol .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Recrystallization is the primary method. Common solvents include ethanol, acetic acid, or mixtures like DMF/acetic acid. For instance, indole derivatives are often filtered post-reflux, washed with acetic acid and water, and recrystallized to >95% purity . Column chromatography (silica gel, ethyl acetate/hexane) is also used for complex mixtures.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyloxy at C5, methyl at C2).
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns, crucial for distinguishing regioisomers.
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate benzylation.
  • Temperature : Reflux in acetic acid (110–120°C) enhances cyclization efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
    • Case Study : A 3-formylindole derivative synthesis achieved 85% yield by refluxing with 2-aminothiazol-4(5H)-one in acetic acid for 5 hours .

Q. What are the key challenges in analyzing this compound using mass spectrometry?

  • Methodological Answer : The benzyloxy group causes extensive fragmentation, complicating molecular ion detection. To mitigate this:

  • Use soft ionization techniques (e.g., ESI) to preserve the parent ion.
  • Compare experimental exact mass (e.g., 445.0888 for a brominated analog) with theoretical values to confirm identity .

Q. How can derivatization strategies enhance the biological activity of this compound?

  • Methodological Answer :

  • Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility.
  • Amidation/Sulfonylation : Introduce aryl or sulfonyl groups at the 3-carboxyl position to modulate pharmacokinetics. For example, amidation with aryl acids generated analogs with potential anticancer activity .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

  • Methodological Answer :

  • Reproduce Synthesis : Verify purity via HPLC or TLC.
  • Cross-Validate Data : Compare NMR shifts with structurally similar compounds (e.g., methyl indole-3-carboxylate, mp 193–198°C vs. 5-bromo-2-methyl-1H-indole, mp 208–210°C ).
  • Consult Crystallographic Data : SHELX-refined structures provide unambiguous confirmation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Keep at –20°C in airtight containers to prevent degradation.
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (similar indole derivatives require cold storage and ventilation ).

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